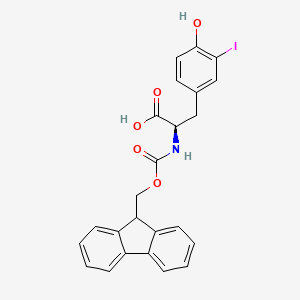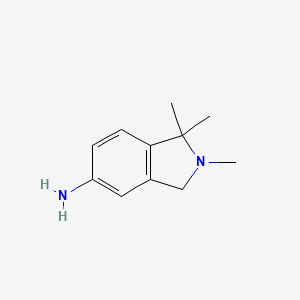
Fmoc-3-iodo-D-Tyr-OH
Descripción general
Descripción
Fmoc-3-iodo-D-Tyr-OH is a chemical compound with the molecular formula C24H20INO5 . It has gained significant attention in the field of research due to its various properties and potential applications.
Synthesis Analysis
This compound is an Fmoc protected tyrosine derivative that is potentially useful for proteomics studies and solid phase peptide synthesis techniques . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Molecular Structure Analysis
The molecular weight of this compound is 529.324 Da . The exact mass is 529.038635 Da .Chemical Reactions Analysis
This compound is used in the field of peptide synthesis . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
This compound appears as a white to off-white powder . Its melting point ranges from 147 to 157 ºC . The optical rotation is [a]D20 = 10 ± 4 º (C=1 in DMF) .Aplicaciones Científicas De Investigación
Síntesis de Péptidos en Fase Sólida
Fmoc-3-iodo-D-Tyr-OH se utiliza en la Síntesis de Péptidos en Fase Sólida (SPPS) . Este método implica el uso de acoplamientos de Fmoc-Arg/His/Tyr-OH sin protección de la cadena lateral . El proceso aumenta significativamente la productividad de la fabricación de péptidos al reducir la necesidad de grandes volúmenes de ácido trifluoroacético (TFA) y el consiguiente antidisolvente para precipitar y aislar los productos brutos .
Estrategia de Química Verde/Protección Mínima
El compuesto se utiliza en una Estrategia de Química Verde/Protección Mínima . Esta estrategia implica el uso de acoplamientos de aminoácidos sin protección de la cadena lateral, lo que aumenta drásticamente la productividad . Los procesos de los acoplamientos de aminoácidos sin protección de la cadena lateral se han implementado con éxito en la síntesis de péptidos .
Preparación de péptidos que contienen O-fosfotirosina
This compound se utiliza en la preparación de péptidos que contienen O-fosfotirosina .
Derivados de tirosinas (di)halogenadas
This compound se utiliza en la preparación de derivados de tirosinas (di)halogenadas . Estos derivados se utilizan en diversas aplicaciones bioquímicas y farmacéuticas .
Otras tirosinas 3-sustituidas
El compuesto también se utiliza en la preparación de otras tirosinas 3-sustituidas . Estas tirosinas tienen diversas aplicaciones en la investigación bioquímica y el desarrollo de fármacos .
Mecanismo De Acción
Target of Action
Fmoc-3-iodo-D-Tyr-OH is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis . The primary targets of this compound are the proteins and peptides that incorporate tyrosine during their synthesis .
Mode of Action
The compound this compound is used in solid-phase peptide synthesis (SPPS) as a protecting group for the amino acid tyrosine . The 9-Fluorenylmethoxycarbonyl (Fmoc) group protects the amino group of tyrosine during peptide bond formation, allowing for the controlled assembly of peptides . The Fmoc group is base-labile, meaning it can be removed under basic conditions, a property that is utilized in the final stages of peptide synthesis .
Biochemical Pathways
The use of this compound in peptide synthesis impacts the biochemical pathways involved in protein synthesis and modification . Specifically, it allows for the controlled assembly of peptides, including the incorporation of tyrosine at specific locations. This can influence the structure and function of the resulting proteins, affecting various biochemical pathways depending on the nature of the specific protein being synthesized .
Pharmacokinetics
The pharmacokinetics of this compound, like other Fmoc-protected amino acids, are largely determined by its use in peptide synthesis rather than its behavior as a free compound . As part of a synthesized peptide, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties would be determined by the properties of the peptide as a whole.
Result of Action
The primary result of the action of this compound is the successful synthesis of peptides with specific sequences . By protecting the amino group of tyrosine, it allows for the controlled assembly of peptides, which can then be used in further biochemical reactions or as therapeutic agents .
Action Environment
The action of this compound is typically carried out in a controlled laboratory environment during the process of peptide synthesis . Factors such as temperature, pH, and the presence of other reactants can influence its efficacy and stability . For instance, the Fmoc group is stable under acidic conditions but can be removed under basic conditions, which is utilized in the deprotection steps of peptide synthesis .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Fmoc-3-iodo-D-Tyr-OH is involved in several biochemical reactions, primarily in the synthesis of peptides. The Fmoc group protects the amino group of tyrosine, allowing for selective reactions at other sites. This compound interacts with various enzymes and proteins, including proteases and kinases. Proteases can cleave the Fmoc group, while kinases may phosphorylate the tyrosine residue, altering its biochemical properties and interactions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can affect the phosphorylation state of proteins, thereby modulating signal transduction pathways. This compound may also impact gene expression by altering the activity of transcription factors and other regulatory proteins. Additionally, this compound can influence cellular metabolism by interacting with enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The Fmoc group can be removed by base treatment, exposing the amino group of tyrosine for further reactions. The iodine atom in the compound can participate in halogen bonding, influencing the binding interactions with other biomolecules. This compound can also act as an inhibitor or activator of enzymes, depending on the specific biochemical context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but may degrade when exposed to heat or light. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular processes, while higher doses can lead to significant changes in cell signaling and metabolism. Toxic or adverse effects may occur at very high doses, including potential disruptions in thyroid hormone synthesis due to the presence of the iodine atom .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to tyrosine metabolism. The compound can be metabolized by enzymes such as tyrosine hydroxylase and monoamine oxidase, leading to the production of various metabolites. These metabolic processes can influence the overall metabolic flux and levels of specific metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity. The Fmoc group may also play a role in the transport and distribution of the compound by affecting its solubility and stability .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific cellular compartments or organelles, such as the nucleus or mitochondria, where it can exert its effects on cellular function. The presence of the iodine atom and the Fmoc group can also impact the localization and activity of the compound within cells .
Propiedades
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-iodophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20INO5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29)/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJAMVZQFHAZAE-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C=C4)O)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20INO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Benzyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole](/img/structure/B1442664.png)

![tert-Butyl 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoate](/img/structure/B1442667.png)


![4-[2-(N-BOC-N-Methyl)aminoethyl]phenylboronic acid](/img/structure/B1442671.png)



![9-([1,1'-Biphenyl]-3-yl)-9H-carbazole](/img/structure/B1442678.png)

